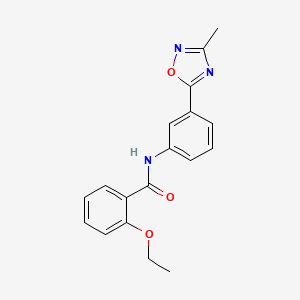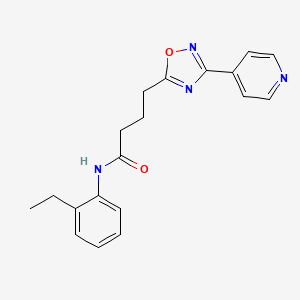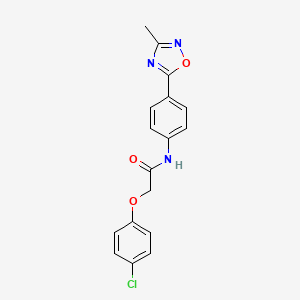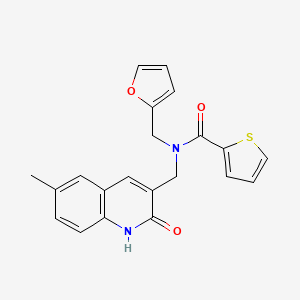
N-(3-chloro-4-methoxyphenyl)-2,2-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)-2,2-diphenylacetamide, also known as CMMDA, is a synthetic compound that has been extensively studied for its biological activities. This compound belongs to the class of amides and has been found to exhibit a wide range of pharmacological properties.
作用機序
The exact mechanism of action of N-(3-chloro-4-methoxyphenyl)-2,2-diphenylacetamide is not fully understood. However, it is believed to act by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. This compound also acts on the central nervous system by enhancing the activity of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter. This leads to its anxiolytic and sedative effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also reduces the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. This compound has been found to enhance the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). It also increases the levels of acetylcholine, which is an important neurotransmitter involved in cognitive function.
実験室実験の利点と制限
N-(3-chloro-4-methoxyphenyl)-2,2-diphenylacetamide has several advantages for lab experiments. It is a synthetic compound, which makes it easy to obtain and purify. It has been extensively studied and has a well-established pharmacological profile. However, this compound also has some limitations. It has poor solubility in aqueous solutions, which makes it difficult to administer to animals. It also has a short half-life, which requires frequent dosing.
将来の方向性
There are several future directions for the study of N-(3-chloro-4-methoxyphenyl)-2,2-diphenylacetamide. One area of research is the development of new analogs of this compound with improved pharmacological properties. Another area of research is the study of the molecular targets of this compound. It is important to understand the exact mechanism of action of this compound to develop more effective drugs. The study of this compound in human clinical trials is also an important area of research. It is important to determine the safety and efficacy of this compound in humans before it can be used as a drug.
合成法
The synthesis of N-(3-chloro-4-methoxyphenyl)-2,2-diphenylacetamide involves the reaction of 3-chloro-4-methoxybenzoyl chloride with 2,2-diphenylacetamide in the presence of an organic base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain pure this compound. The yield of the synthesis is around 70-80%.
科学的研究の応用
N-(3-chloro-4-methoxyphenyl)-2,2-diphenylacetamide has been extensively studied for its biological activities. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to possess anticonvulsant, anxiolytic, and sedative properties. This compound has been tested on various animal models such as mice, rats, and rabbits, and has shown promising results in all of them.
特性
IUPAC Name |
N-[(E)-(2-fluorophenyl)methylideneamino]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-21-14-8-7-11(9-15(14)22-2)16(20)19-18-10-12-5-3-4-6-13(12)17/h3-10H,1-2H3,(H,19,20)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABFFBSPWWMCLB-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

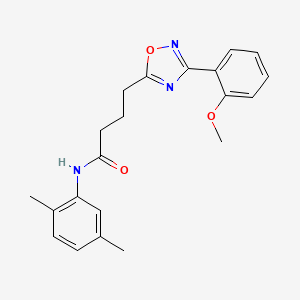

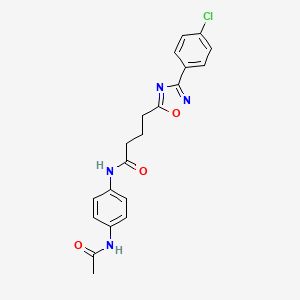
![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B7716371.png)
![2-fluoro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716378.png)
